Methyl 2-Acetamido-2-phenylacetate vs. the Carboxylic Acid: Quantifying the Impact of Esterification on Lipophilicity and Permeability
Methyl 2-acetamido-2-phenylacetate demonstrates a substantial increase in lipophilicity compared to its free acid counterpart, 2-acetamido-2-phenylacetic acid. The consensus Log P for the methyl ester is 1.29, as calculated from an average of five established predictive algorithms (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) . In contrast, the free acid is expected to have a significantly lower Log P, consistent with its lower molecular weight (193.20 vs. 207.23 g/mol) and the presence of an ionizable carboxylic acid group . This quantified difference in lipophilicity is critical for applications requiring passive diffusion across biological membranes or partitioning into organic phases during synthesis.
| Evidence Dimension | Lipophilicity (Consensus Log P) |
|---|---|
| Target Compound Data | 1.29 |
| Comparator Or Baseline | 2-Acetamido-2-phenylacetic acid (Log P not directly measured but inferred to be significantly lower) |
| Quantified Difference | Not directly comparable; qualitative difference. |
| Conditions | In silico calculation using the SwissADME methodology (average of five models). |
Why This Matters
The higher Log P indicates superior partitioning into organic solvents and lipid bilayers, which is essential for its role as a membrane-permeable prodrug intermediate or a substrate in biphasic enzymatic reactions.
